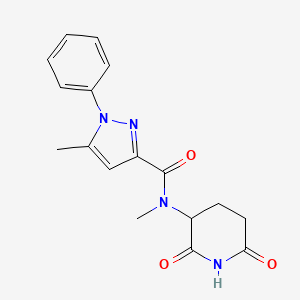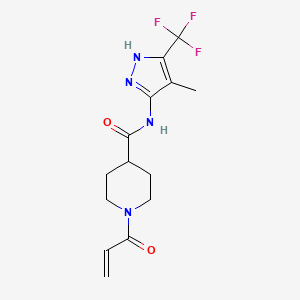
1-Acryloyl-N-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
In chemistry, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is explored as a potential drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and hydrophobicity, making it useful in the production of coatings, polymers, and other advanced materials.
作用機序
The mechanism of action of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and a piperidine ring with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H17F3N4O2 |
|---|---|
分子量 |
330.31 g/mol |
IUPAC名 |
N-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H17F3N4O2/c1-3-10(22)21-6-4-9(5-7-21)13(23)18-12-8(2)11(19-20-12)14(15,16)17/h3,9H,1,4-7H2,2H3,(H2,18,19,20,23) |
InChIキー |
SBZVNDMRMQQNKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1NC(=O)C2CCN(CC2)C(=O)C=C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



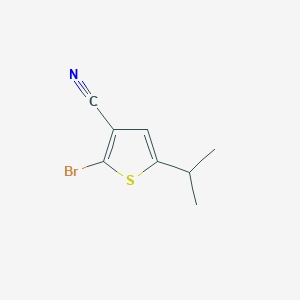
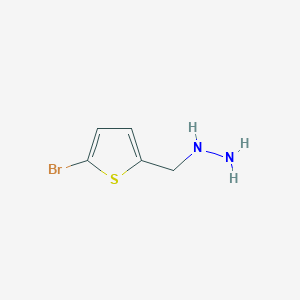
![5-Chloro-6-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B15315416.png)
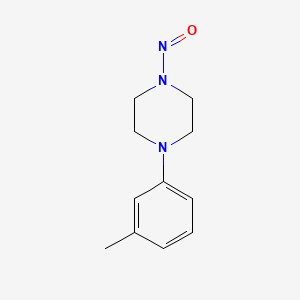
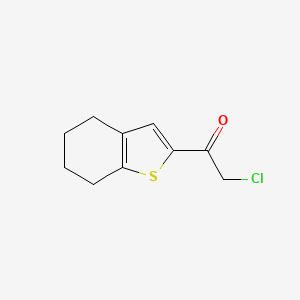
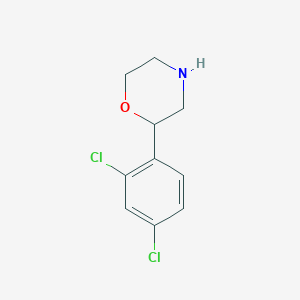
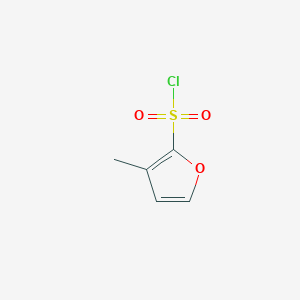
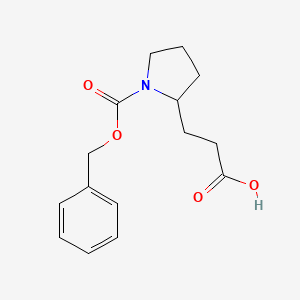

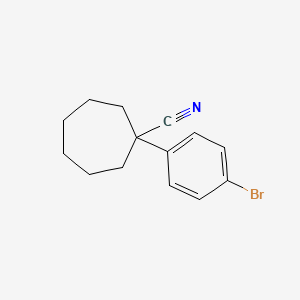
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxylicacid](/img/structure/B15315509.png)
